molecular formula C17H13N3OS B6087501 benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No. B6087501
M. Wt: 307.4 g/mol
InChI Key: GCVQWTGOBQQFAL-DARJFKRNSA-N
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Description

Benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as BTH, is a synthetic compound that has gained significant attention in the field of scientific research due to its diverse properties. BTH is a thiazolidine derivative that has a benzylidene group attached to it. This compound has been studied for its potential use in various applications such as medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The mechanism of action of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood. However, studies have shown that benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone also inhibits the growth of cancer cells by inducing cell cycle arrest. In addition, benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been found to inhibit the formation of biofilms, which are communities of bacteria that are resistant to antibiotics.

Advantages and Limitations for Lab Experiments

Benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in a laboratory setting. benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has some limitations, including its low solubility in aqueous solutions, which can make it difficult to study its properties in biological systems.

Future Directions

There are several future directions for the study of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One potential application of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone for the treatment of cancer. In addition, benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has potential applications in the field of material science, and further studies are needed to explore its properties in this area. Finally, more research is needed to fully understand the mechanism of action of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone and its potential use in the treatment of bacterial infections.

Synthesis Methods

The synthesis of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves the reaction of thiosemicarbazide with benzaldehyde in the presence of acetic acid. The product obtained is then treated with an alkaline solution to form the final compound, benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. The synthesis of benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

Benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential use in medicinal chemistry. Studies have shown that benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has antitumor and antibacterial properties. benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. benzaldehyde (5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has also been studied for its potential use in the treatment of bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

(2E,5Z)-5-benzylidene-2-[(E)-benzylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16-15(11-13-7-3-1-4-8-13)22-17(19-16)20-18-12-14-9-5-2-6-10-14/h1-12H,(H,19,20,21)/b15-11-,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVQWTGOBQQFAL-DARJFKRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=NN=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N/C(=N\N=C\C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzaldehyde [(2E,5Z)-5-benzylidene-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazone

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